
Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate is an organic compound with the molecular formula C12H20O3 It is an ester derived from the combination of ethyl acetate and a substituted cyclohexanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate typically involves the esterification of 2-(2,2-dimethyl-6-oxocyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 2-(2,2-dimethyl-6-oxocyclohexyl)acetic acid.
Reduction: Formation of 2-(2,2-dimethyl-6-hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2,2-dimethyl-6-oxocyclohexyl)methanol.
Applications De Recherche Scientifique
Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2,2-dimethyl-3-oxocyclohexyl)acetate: Similar structure but with a different substitution pattern on the cyclohexane ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
ethyl 2-(2,2-dimethyl-6-oxocyclohexyl)acetate |
InChI |
InChI=1S/C12H20O3/c1-4-15-11(14)8-9-10(13)6-5-7-12(9,2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
QKRKDBMSRYPICS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1C(=O)CCCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
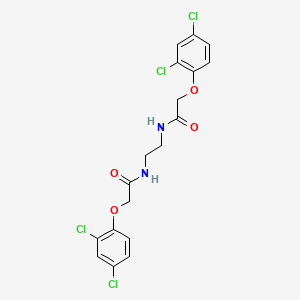
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
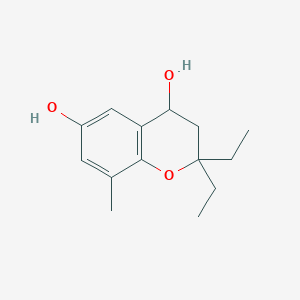
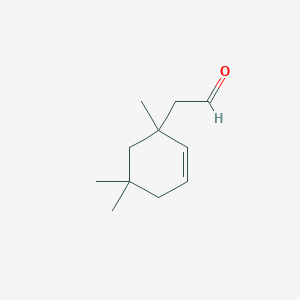

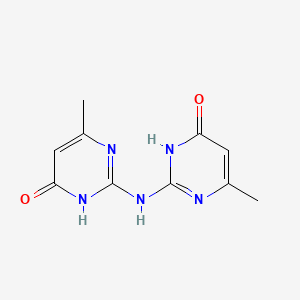
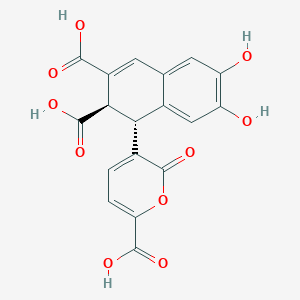
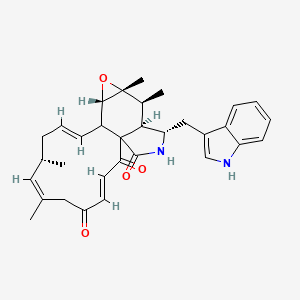
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
